N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (δ, ppm, DMSO-d₆):
- Aromatic protons : 6.8–7.4 ppm (multiplet, 8H from benzyl and phenyl groups).
- Isopropyl methyl groups : 1.2–1.4 ppm (doublet, 6H, J = 6.8 Hz).
- Methylene protons (CH₂O): 4.6 ppm (singlet, 2H).
- Acetamide NH : 10.3 ppm (broad singlet, 1H).
¹³C NMR peaks would include:
Infrared (IR) Spectroscopy
Key absorptions:
Mass Spectrometry (MS)
Table 3: Summary of Spectroscopic Data
| Technique | Key Signals/Fragments | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 10.3 ppm (NH) | Acetamide proton |
| IR | 1350 cm⁻¹ (S=O) | Sulfonyl group |
| MS | m/z 459.6 ([M+H]⁺) | Molecular ion |
These spectral features align with structurally related 1,3,4-thiadiazole derivatives.
Properties
Molecular Formula |
C22H25N3O4S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H25N3O4S2/c1-14(2)18-9-8-16(4)11-19(18)29-12-20(26)23-21-24-25-22(30-21)31(27,28)13-17-7-5-6-15(3)10-17/h5-11,14H,12-13H2,1-4H3,(H,23,24,26) |
InChI Key |
WPOJTHABSZISDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)COC3=C(C=CC(=C3)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration Reaction
A mixture of an appropriate carboxylic acid precursor (e.g., 3-methylbenzylsulfonylacetic acid) and thiosemicarbazide (molar ratio 1:1) is stirred in POCl₃ at 80–90°C for 1 hour. The reaction proceeds via intermediate thiosemicarbazide formation, followed by intramolecular cyclization to yield the 5-substituted 1,3,4-thiadiazole-2-amine scaffold. Post-reaction workup includes careful quenching with water, basification to pH 8 using sodium hydroxide, and recrystallization from methanol or ethanol to isolate the product.
Example Protocol
-
Reactants : 3-Methylbenzylsulfonylacetic acid (3.00 mmol), thiosemicarbazide (3.00 mmol), POCl₃ (10 mL).
-
Conditions : 80–90°C, 1 hour under reflux.
The introduction of the 3-methylbenzylsulfonyl group at the 5-position of the thiadiazole ring is achieved through sulfonation. This step typically employs sulfonyl chlorides under basic conditions to facilitate electrophilic substitution.
Sulfonyl Chloride Coupling
A solution of 5-amino-1,3,4-thiadiazole (1.8 mmol) in anhydrous tetrahydrofuran (THF) is treated with 3-methylbenzylsulfonyl chloride (2.0 mmol) and triethylamine (3.6 mmol) as a base. The reaction mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane).
Characterization Data
-
¹H-NMR (DMSO-d₆) : δ 7.94 (m, 2H, aromatic), 7.54–7.51 (m, 3H, aromatic), 4.32 (s, 2H, CH₂SO₂), 2.22 (s, 3H, CH₃).
-
FT-IR : Peaks at 1686 cm⁻¹ (C=O), 1370 cm⁻¹ (SO₂ asym), 1115 cm⁻¹ (SO₂ sym).
Synthesis of the Phenoxyacetamide Moiety
The 2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide side chain is prepared through a nucleophilic substitution reaction. Chloroacetylation of 5-methyl-2-isopropylphenol followed by amination with the thiadiazole intermediate is the preferred route.
Chloroacetylation of Phenol
5-Methyl-2-isopropylphenol (0.004 mol) is reacted with chloroacetyl chloride (0.008 mol) in THF using triethylamine (0.008 mol) as a base. The mixture is refluxed for 3 hours, yielding 2-chloro-N-(4-(5-methyl-2-isopropylphenyl)acetamide.
Amination with Thiadiazole
The chloroacetamide intermediate (0.003 mol) is coupled with 5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine (0.003 mol) in acetonitrile using piperidine (0.006 mol) as a catalyst. The reaction is heated at 60°C for 6 hours, followed by filtration and recrystallization from methanol.
Optimized Conditions
Final Coupling and Purification
The sulfonated thiadiazole and phenoxyacetamide intermediates are coupled via a nucleophilic acyl substitution reaction. Amide bond formation is facilitated by activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF).
Activation and Coupling
A mixture of 5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine (1.0 mmol), 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid (1.2 mmol), HBTU (1.5 mmol), and N,N-diisopropylethylamine (DIPEA, 3.0 mmol) in DMF is stirred at room temperature for 24 hours. The product is isolated via extraction with ethyl acetate and purified by flash chromatography.
Purification and Yield
-
Chromatography : Silica gel, gradient elution with 30–50% ethyl acetate in hexane.
Spectroscopic Characterization
The final product is validated using NMR, IR, and mass spectrometry. Key spectral data align with structural expectations:
Table 1: Spectroscopic Data for N-{5-[(3-Methylbenzyl)Sulfonyl]-1,3,4-Thiadiazol-2-yl}-2-[5-Methyl-2-(Propan-2-yl)Phenoxy]Acetamide
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is typically synthesized through cyclization reactions involving thioamides or thiosemicarbazones. For example, analogous derivatives (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) are prepared by reacting 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives using EDC and HOBt in acetonitrile .
Amidation Reaction
The acetamide moiety is likely formed via amidation. In similar thiadiazole derivatives, EDC and HOBt facilitate coupling between the thiadiazole amine and phenoxyacetic acid derivatives .
Phenoxyacetamide Moiety Formation
The 2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide fragment is synthesized separately and coupled to the thiadiazole. This involves esterification or etherification reactions to form the phenoxy group, followed by amidation.
Key Chemical Reactions
Amidation Mechanism
The amidation step involves activation of the carboxylic acid group by EDC, forming an active intermediate that reacts with the thiadiazole amine. HOBt acts as a coupling reagent to enhance efficiency .
Scheme :
textPhenoxyacetic Acid + EDC → Activated Intermediate Activated Intermediate + Thiadiazole Amine → Amide Product
Sulfonylation Mechanism
Sulfonylation likely proceeds via nucleophilic attack of the thiadiazole amine on a sulfonyl chloride, followed by deprotonation to form the sulfonyl group.
Scheme :
textThiadiazole Amine + (3-methylbenzyl)sulfonyl Chloride → Sulfonamide Product
Characterization and Stability
The compound is characterized using:
-
Nuclear Magnetic Resonance (NMR) : Confirms aromatic protons, sulfonyl group, and amide signals.
-
Mass Spectrometry (MS) : Validates molecular weight (e.g., ~358 g/mol for analogous compounds).
-
Melting Point Analysis : Determined experimentally to assess crystallinity and purity.
Potential Side Reactions
-
Hydrolysis : Amide bonds may undergo hydrolysis under acidic/basic conditions, forming carboxylic acids.
-
Sulfonamide Cleavage : Sulfonamide groups can cleave under strong acidic conditions, releasing the thiadiazole amine.
Scientific Research Applications
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of compounds containing the thiadiazole moiety. The 1,3,4-thiadiazole scaffold is known for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Studies
- Study on Thiadiazole Derivatives : A study synthesized various derivatives of 1,3,4-thiadiazole and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds exhibited significant antiproliferative activity, with some derivatives achieving IC50 values as low as 0.19 µM against HCT-116 cells .
- Mechanisms of Action : The mechanism of action for these compounds often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase. This suggests that N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide may similarly exert anti-cancer effects through these pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties, which are common among thiadiazole derivatives. The sulfonamide group is particularly noted for its ability to modulate inflammatory responses.
Research Insights
- Inflammation Models : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that thiadiazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates a potential use for this compound in treating inflammatory diseases .
Anticonvulsant Activity
The anticonvulsant effects of thiadiazole compounds have been documented, making them candidates for epilepsy treatment.
Experimental Findings
- Pharmacological Testing : In vivo studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods have demonstrated that certain thiadiazole derivatives exhibit protective effects against seizures. For instance, compounds showed up to 80% protection in PTZ models at specific dosages .
Summary of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anti-Cancer | Induces apoptosis via caspase activation | IC50 values as low as 0.19 µM against HCT-116 |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Significant reduction in TNF-alpha and IL-6 levels |
| Anticonvulsant | Protects against seizures | Up to 80% protection in PTZ models |
Mechanism of Action
The mechanism of action of N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Target Compound
- Thiadiazole Core : 5-[(3-methylbenzyl)sulfonyl] substitution.
- Acetamide Side Chain: 2-[5-methyl-2-(propan-2-yl)phenoxy].
- Key Functional Groups : Sulfonyl (electron-withdrawing), methyl, and isopropyl (electron-donating/hydrophobic).
Similar Compounds
Compound 7d (): Structure: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide. Activity: IC50 = 1.8 µM against Caco-2 cells (vs. 5-FU standard). However, the bulky isopropyl group in the target may influence lipophilicity and membrane permeability .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ():
- Structure : Sulfanyl groups at thiadiazole positions, 2-chloro-5-(trifluoromethyl)phenyl acetamide.
- Comparison : Sulfanyl groups (vs. sulfonyl in the target) reduce metabolic stability but may enhance nucleophilic interactions. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating substituents .
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ():
- Structure : Benzylthio substitution, 3-chlorophenyl acetamide.
- Comparison : The chloro substituent’s position (meta vs. para in the target) may alter steric interactions in biological targets. Sulfanyl groups here may confer different redox properties compared to the target’s sulfonyl group .
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide (): Structure: Methoxymethyl substitution on thiadiazole, bulky 4-(1-methyl-1-phenylethyl)phenoxy group.
Biological Activity
N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 459.6 g/mol. Its structural features include:
- Thiadiazole ring : A five-membered ring containing nitrogen and sulfur.
- Sulfonyl group : Enhances solubility and biological activity.
- Phenoxy moiety : Contributes to hydrophobic interactions with biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the thiadiazole rings may interact with various enzymes or receptors in biological systems, leading to modulation of specific pathways. The compound's unique functional groups likely facilitate these interactions.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain thiadiazole compounds exhibit significant antibacterial effects against various strains such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates exceeding 30% at concentrations around 100 μg/mL .
Anticancer Properties
Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For example, a study highlighted the effectiveness of similar compounds against breast cancer cell lines, achieving IC50 values lower than those of standard treatments like cisplatin . The ability to target specific cancer pathways through kinase inhibition has been particularly noted.
Anticonvulsant Activity
Thiadiazoles are recognized for their anticonvulsant properties. A related compound demonstrated effectiveness in animal models, showing higher potency than traditional anticonvulsants such as valproic acid . This suggests potential therapeutic applications in epilepsy management.
Case Study 1: Antimicrobial Efficacy
A series of novel thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against several pathogens. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide exhibited significant antibacterial activity against Xanthomonas oryzae with an inhibition rate of 56% at 100 μg/mL .
Case Study 2: Anticancer Activity
In vitro studies on a range of thiadiazole derivatives revealed substantial cytotoxic effects on human cancer cell lines. One derivative was found to inhibit the Bcr-Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selective activity against chronic myelogenous leukemia cells .
Summary Table of Biological Activities
Q & A
Q. What are the foundational synthetic routes for preparing this compound, and how do reaction conditions influence intermediate formation?
The synthesis typically involves multi-step reactions starting with substituted thiadiazole or sulfonamide precursors. For example:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids under reflux with POCl₃ (e.g., 90°C, 3 hours) .
- Step 2 : Sulfonylation of the thiadiazole ring using 3-methylbenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Step 3 : Coupling with 5-methyl-2-(propan-2-yl)phenoxy acetamide via nucleophilic substitution or amidation . Critical parameters include solvent choice (e.g., DMSO for solubility), temperature control, and stoichiometric ratios to minimize side products.
Table 1 : Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | POCl₃, 90°C, 3h | 60-75% | Moisture sensitivity |
| 2 | Sulfonyl chloride, Et₃N | 50-65% | Competing sulfation |
| 3 | K₂CO₃, DMF, 80°C | 70-85% | Regioselectivity |
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for substituted benzyl groups) and acetamide carbonyls (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguity in sulfonyl-thiadiazole linkage geometry (e.g., dihedral angles between rings) .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation or phenoxy coupling be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Electron-Withdrawing Groups (EWGs) : Direct sulfonylation to the less hindered nitrogen of the thiadiazole ring .
- Protecting Groups : Use of acetyl or benzoyl groups to block competing reactive sites during coupling .
- Catalytic Optimization : Pd-mediated cross-coupling for aryl ether formation improves yield in sterically crowded systems .
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole-sulfonamide analogs?
Discrepancies may arise from:
- Impurity Profiles : HPLC purity >98% reduces false positives (e.g., residual POCl₃ in intermediates ).
- Solubility Artifacts : Use of DMSO/water mixtures (2:1) for in vitro assays to prevent aggregation .
- Structural Confirmation : Re-evaluate stereochemistry via NOESY or computational docking to confirm target engagement .
Table 2 : Case Study of Bioactivity Variability
| Study | Reported IC₅₀ (µM) | Purity | Solvent |
|---|---|---|---|
| A | 0.5 | 95% | DMSO |
| B | 5.2 | 85% | Ethanol |
Q. How can computational methods guide SAR studies for this compound?
- Docking Simulations : Identify key interactions with biological targets (e.g., hydrogen bonding with the sulfonyl group ).
- QSAR Models : Correlate logP values (calculated ~3.2) with membrane permeability .
- DFT Calculations : Predict stability of the 1,3,4-thiadiazole ring under physiological pH .
Methodological Guidance
Q. What are best practices for scaling up synthesis without compromising yield?
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during POCl₃-mediated cyclization .
- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) improves recovery of polar intermediates .
- Catalytic Recycling : Immobilized bases (e.g., polymer-supported Et₃N) enhance sustainability .
Q. How to troubleshoot low yields in the final coupling step?
- Activation of Phenoxy Group : Pre-activate the phenoxy acetamide with CDI (1,1'-carbonyldiimidazole) .
- Alternative Solvents : Switch from DMF to NMP for higher boiling points and better solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
